molecular formula C26H29N3O4S B2870943 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-31-5

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2870943
CAS No.: 670271-31-5
M. Wt: 479.6
InChI Key: CYWNRQJZXDDGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Material Development

Research into polyamides containing quinoxaline moieties, which are structurally related to the mentioned compound, has revealed significant potential in the development of new polymer materials. These polyamides, synthesized from derivatives such as 4-methoxybenzaldehyde, exhibit excellent thermal stability with decomposition temperatures above 348°C. They are amorphous, soluble in polar aprotic solvents, and show glass transition temperatures ranging from 104 to 205°C. This suggests their utility in high-performance applications where material stability under thermal stress is crucial (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Antitubercular Agents

In the pharmaceutical research domain, compounds structurally similar to 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide have been explored for their antitubercular properties. A study synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols showed significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating activities at concentrations as low as 6.25 μg/mL. This highlights the potential for developing new antitubercular agents based on the structural framework of such compounds (Karkara, Mishra, Singh, & Panda, 2020).

Antiproliferative Activity

Furthermore, derivatives of thieno[2,3-b]pyridines and furo[2,3-b]pyridines, related in structure to the compound , have shown promising antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. Specifically, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives exhibited GI50 values in the low nanomolar range, indicating strong potential for cancer treatment research (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-26(2)11-17-20(18(30)12-26)19(14-6-8-15(32-3)9-7-14)21-22(27)23(34-25(21)29-17)24(31)28-13-16-5-4-10-33-16/h6-9,16H,4-5,10-13,27H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWNRQJZXDDGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCC4CCCO4)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.